![molecular formula C17H12O2S4 B14383272 4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione CAS No. 88691-98-9](/img/structure/B14383272.png)
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[44]nonane-7,8-dione is a complex organic compound characterized by its unique spiro structure, which includes sulfur atoms and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione typically involves multi-step organic reactions. One common method includes the reaction of diphenyl disulfide with a suitable spiro compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Large-scale reactors, continuous flow systems, and advanced purification techniques are often employed to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6,9-Tetrathiaspiro[4.4]nonane: Shares a similar spiro structure but lacks the diphenyl groups.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Another compound with diphenyl groups but different core structure.
Uniqueness
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione is unique due to its combination of sulfur atoms and phenyl groups within a spiro structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
88691-98-9 |
|---|---|
Molekularformel |
C17H12O2S4 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
9,9-diphenyl-1,4,6,8-tetrathiaspiro[4.4]nonane-2,3-dione |
InChI |
InChI=1S/C17H12O2S4/c18-14-15(19)23-17(22-14)16(20-11-21-17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
CJYIBUWKDDUZSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1SC(C2(S1)SC(=O)C(=O)S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)

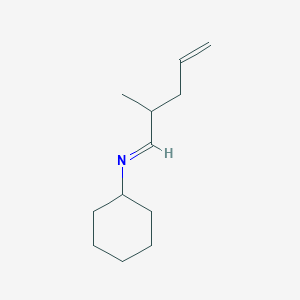
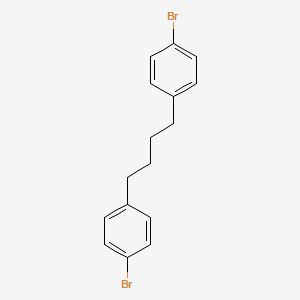
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
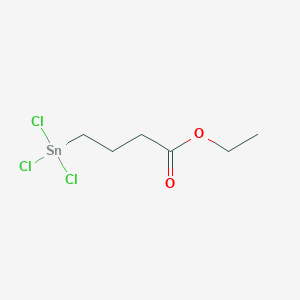
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
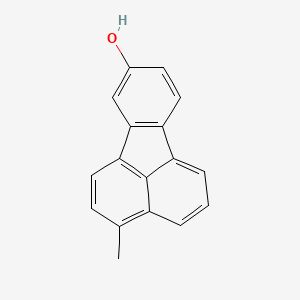

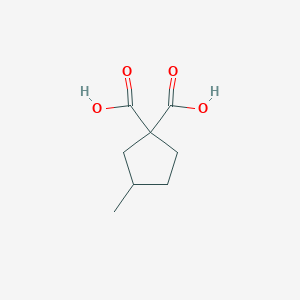

![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
